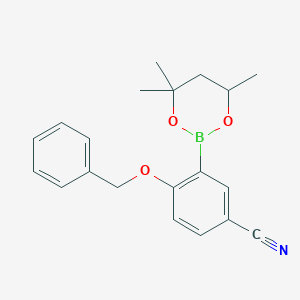![molecular formula C10H10F3NO5S B6323799 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% CAS No. 1301739-38-7](/img/structure/B6323799.png)
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% (3-CNBE) is a synthetic compound that has been used in scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of approximately 64 °C and a solubility of approximately 0.5 g/L in water. 3-CNBE is a fluorinated analogue of the widely used carboxybenzene sulfonamide (CBS) compound. 3-CNBE has been found to be a useful reagent for the synthesis of various organic and inorganic compounds, and has been used in biochemical and physiological studies due to its ability to interact with proteins and other molecules.
科学的研究の応用
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been used in a variety of scientific research applications, including the synthesis of organic and inorganic compounds, as well as biochemical and physiological studies. In organic synthesis, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and heterocyclic compounds. In biochemical and physiological studies, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been used to study the interaction of proteins and other molecules with the compound, as well as its ability to inhibit certain enzymes.
作用機序
The mechanism of action of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% is not fully understood. However, it is believed that the compound binds to proteins and other molecules, and may inhibit certain enzymes. It is also believed that the compound may act as an antioxidant, as it has been shown to scavenge free radicals.
Biochemical and Physiological Effects
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can bind to proteins and other molecules, and can inhibit certain enzymes. In vivo studies have shown that the compound can reduce inflammation and improve wound healing. The compound has also been found to have antioxidant activity, and can scavenge free radicals.
実験室実験の利点と制限
The advantages of using 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% in laboratory experiments are that it is relatively easy to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic and has low bioavailability. The main limitation of using 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% in laboratory experiments is that it is not very soluble in water, which can limit its use in some applications.
将来の方向性
There are several potential future directions for the use of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% in scientific research. One potential application is the development of new drugs and therapeutics based on the compound’s ability to bind to proteins and other molecules, and its ability to inhibit certain enzymes. Another potential application is the use of the compound as an antioxidant, as it has been shown to scavenge free radicals. Additionally, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% could be used in the development of new materials, such as polymers and composites, due to its unique properties. Finally, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% could be used in the development of new analytical methods, such as chromatographic and spectroscopic techniques.
合成法
The synthesis of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been reported in several publications. The most common method for the synthesis of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% is the reaction of 2-trifluoromethoxyethanol with benzenesulfonyl chloride in the presence of anhydrous potassium carbonate. The reaction is typically carried out at room temperature and yields a white crystalline solid. Other methods of synthesis have been reported, including the reaction of 2-trifluoromethoxyethanol with benzenesulfonamide in the presence of anhydrous sodium acetate, and the reaction of 2-trifluoromethoxyethanol with benzenesulfonamide in the presence of zinc chloride.
特性
IUPAC Name |
3-[2-(trifluoromethoxy)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5S/c11-10(12,13)19-5-4-14-20(17,18)8-3-1-2-7(6-8)9(15)16/h1-3,6,14H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQURBGUUTCQUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)










